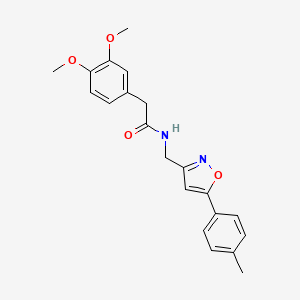

2-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a substituted isoxazole ring. Such compounds are typically explored for their pharmacological properties, including kinase inhibition and apoptosis modulation .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-14-4-7-16(8-5-14)19-12-17(23-27-19)13-22-21(24)11-15-6-9-18(25-2)20(10-15)26-3/h4-10,12H,11,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKBLRFMFCGXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS Number: 946210-23-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.4 g/mol

- Structure : The compound features a methoxy-substituted phenyl group and an isoxazole moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Similar compounds in the literature have demonstrated significant antimicrobial effects, indicating potential applicability in treating infections .

- Anti-inflammatory Effects : Research on related isoxazole derivatives has shown promising anti-inflammatory activity, suggesting that this compound may inhibit pro-inflammatory cytokines .

Biological Activity Data

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several isoxazole derivatives, including this compound, and evaluated their biological activities. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines while showing low toxicity in non-cancerous cells .

- In Vitro Assays : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, corroborating its potential as an anti-inflammatory agent. For instance, compounds with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes effectively .

- Comparative Studies : Comparative analyses with known drugs revealed that this compound's activity was comparable or superior to existing treatments for various conditions, including inflammation and microbial infections .

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

2-(3,4-Dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 325751-64-2, ):

- Molecular Formula : C₁₄H₁₆N₂O₄ (Molar Mass: 276.29 g/mol).

- This analog substitutes the p-tolyl group with a methyl group at the isoxazole 5-position. The reduced steric bulk and hydrophobicity may decrease membrane permeability compared to the p-tolyl variant.

- Key Difference : Lower molecular weight and simpler substituent profile may enhance solubility but reduce target affinity .

- 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide (CAS 952961-85-2, ): Structure: Retains the 3,4-dimethoxyphenyl group but replaces the p-tolyl with a 4-isopropylphenyl on the acetamide nitrogen.

Modifications to the Acetamide Linker

Heterocyclic Variants Beyond Isoxazole

Benzothiazole Derivatives ()

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Replaces isoxazole with a benzothiazole core.

Benzo[d]isoxazole Systems ()

- N-(5-(3,4-Dimethoxyphenyl)benzo[d]isoxazol-3-yl)cyclohexanecarboxamide :

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (Target) | C₂₁H₂₂N₂O₄* | 366.42* | p-Tolyl, 3,4-dimethoxyphenyl |

| 2-(3,4-Dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 325751-64-2) | C₁₄H₁₆N₂O₄ | 276.29 | Methyl, 3,4-dimethoxyphenyl |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | C₁₇H₁₄F₃N₂O₃S | 398.37 | Trifluoromethyl, benzothiazole |

| 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide | C₂₂H₂₄N₂O₄ | 380.44 | 4-Isopropylphenyl, 3,4-dimethoxyphenyl |

*Estimated based on structural similarity to analogs.

Research Findings and Implications

- Substituent Effects : The p-tolyl group in the target compound improves lipophilicity, favoring blood-brain barrier penetration compared to methyl or chlorophenyl analogs .

- Heterocycle Impact : Benzothiazole derivatives () exhibit higher enzymatic inhibition but face synthetic complexity, whereas isoxazole-based compounds balance synthetic accessibility with moderate activity .

- Pharmacokinetics : 3,4-Dimethoxy substitution enhances solubility relative to trimethoxy variants () but may increase off-target interactions with adrenergic receptors .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine | Triethylamine | 4 h | ~65% |

| 2 | 2-(3,4-Dimethoxyphenyl)acetyl chloride | Ethanol | 6 h | ~70% |

Advanced: How can reaction conditions be optimized to mitigate low yields or by-product formation?

Methodological Answer:

Key variables to optimize include:

- Catalyst Selection: Transition metal catalysts (e.g., Pd/C) can enhance coupling efficiency .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Control: Lowering reflux temperature (e.g., 60°C vs. 80°C) reduces side reactions like hydrolysis.

- By-Product Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted acetyl chloride) and adjust stoichiometry .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, isoxazole protons at δ 6.5–7.2 ppm) .

- ¹³C NMR verifies carbonyl (δ 165–170 ppm) and aromatic carbons.

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How are discrepancies between theoretical and experimental spectral data resolved?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and HOMO-LUMO gaps, which are compared to experimental data to validate structural assignments .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing effects .

- Dynamic NMR: Detects conformational exchange in solution (e.g., hindered rotation of the acetamide group) .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (risk code: H373).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Methodological Answer:

- Biodegradation Studies: Aerobic/anaerobic microbial degradation assays (OECD 301/311 guidelines) measure half-life in soil/water .

- Ecotoxicology:

- Algal Toxicity (OECD 201): IC₅₀ values for Chlorella vulgaris.

- Daphnia Acute Toxicity (OECD 202): 48-hour LC₅₀ tests .

- Computational Models: EPI Suite predicts bioaccumulation (log Kow) and environmental partitioning (Henry’s Law constant) .

Advanced: How are structure-activity relationships (SAR) explored for pharmacological activity?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test anti-proliferative activity against cancer cell lines (e.g., MTT assays) .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., CYP450 inhibition in liver microsomes) .

Basic: How is purity validated during synthesis?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

- Melting Point: Sharp melting range (e.g., 145–147°C) indicates homogeneity.

- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.